EC50 Potency: MDL-800 Demonstrates 3.7-Fold Greater Potency Than First-Generation Synthetic Activator UBCS039
MDL-800 (EC50 = 10.3 μM) exhibits significantly greater potency compared to UBCS039 (EC50 = 38 μM), the first synthetic SIRT6 activator, representing a 3.7-fold improvement in activation efficiency [1]. This difference was measured using the RHKK-ac-AMC and FDL deacetylation assays under comparable in vitro conditions [1][2].
| Evidence Dimension | SIRT6 deacetylase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 10.3 μM |
| Comparator Or Baseline | UBCS039: EC50 = 38 μM |
| Quantified Difference | 3.7-fold more potent |
| Conditions | RHKK-ac-AMC / FDL deacetylation assays in cell-free systems |
Why This Matters
Higher potency translates to lower compound consumption and reduced off-target risk at effective concentrations, critical for in vivo studies and cost-efficient procurement.
- [1] Huang Z, Zhao J, Deng W, et al. Identification of a cellularly active SIRT6 allosteric activator. Nat Chem Biol. 2018;14(12):1118-1126. DOI: 10.1038/s41589-018-0150-0 View Source
- [2] Fiorentino F, Mai A, Rotili D. The therapeutic potential of SIRT6 modulators in cancer and aging-related diseases. Aging Dis. 2022;13(4):1015-1032. DOI: 10.14336/AD.2022.0105 (Table 3: UBCS039 EC50 = 38 μM) View Source
